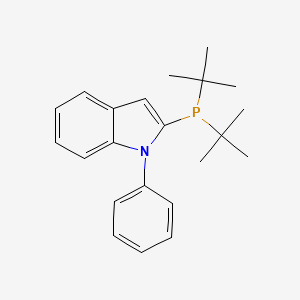

2-(DI-Tert-butylphosphino)-1-phenylindole

Description

Properties

IUPAC Name |

ditert-butyl-(1-phenylindol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZRDZCQFYUOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457771 | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740815-37-6 | |

| Record name | 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740815-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[Bis(2-methyl-2-propanyl)phosphino]-1-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Di-tert-butylphosphino)-1-phenylindole (cataCXium® PIntB)

Abstract

This comprehensive technical guide provides a detailed methodology for the synthesis of 2-(Di-tert-butylphosphino)-1-phenylindole, a highly effective and sterically hindered phosphine ligand commonly known by the trade name cataCXium® PIntB. This ligand has demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira reactions, making it an invaluable tool for researchers, chemists, and professionals in drug development and fine chemical synthesis.[1] This guide presents a two-step synthetic pathway, commencing with the N-arylation of indole to form the 1-phenylindole precursor, followed by a regioselective phosphination at the C2 position. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and experimental best practices to ensure a high-yielding and pure final product.

Introduction: The Significance of this compound in Modern Catalysis

The development of sophisticated ligands has been a cornerstone in the advancement of transition-metal catalysis. This compound (cataCXium® PIntB) has emerged as a prominent member of the biaryl phosphine ligand family, which is instrumental in facilitating challenging cross-coupling reactions. Its utility is particularly notable in the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[2][3]

The efficacy of this compound stems from its unique structural features. The bulky di-tert-butylphosphino group enhances the electron-donating ability and steric hindrance of the ligand, which in turn promotes the reductive elimination step in the catalytic cycle and stabilizes the active palladium(0) species. The N-phenylindole backbone provides a rigid scaffold that contributes to the ligand's stability and catalytic activity. These attributes make it a preferred choice for coupling reactions involving sterically demanding substrates or for achieving high turnover numbers.

This guide will provide a detailed, step-by-step protocol for the synthesis of this important ligand, empowering researchers to produce it in-house for their catalytic applications.

Part 1: Synthesis of the 1-Phenylindole Precursor

The initial phase of the synthesis involves the N-arylation of indole with bromobenzene. The Ullmann condensation is a classic and effective method for this transformation, typically employing a copper catalyst. The following protocol is adapted from a high-yield procedure that utilizes bromobenzene as both a reactant and a solvent.[4][5]

Reaction Scheme: Ullmann Condensation for 1-Phenylindole Synthesis

Causality Behind Experimental Choices:

-

Catalyst: Cuprous chloride (CuCl) is a cost-effective and efficient catalyst for Ullmann-type couplings.

-

Ligand/Additive: L-proline acts as a ligand for the copper catalyst, enhancing its solubility and catalytic activity.

-

Base: Potassium hydroxide (KOH) serves as the base to deprotonate the indole, forming the indolide anion which is the active nucleophile in the reaction.

-

Solvent: Using bromobenzene as the solvent ensures a high concentration of the arylating agent, driving the reaction to completion. This also simplifies the workup procedure.

-

Temperature: The reaction is performed at reflux to ensure a sufficient reaction rate.

Experimental Protocol: Synthesis of 1-Phenylindole

| Parameter | Value | Notes |

| Reactants | Indole (11.7 g, 0.1 mol) | |

| Bromobenzene (175.5 mL) | Also serves as the solvent. | |

| Catalyst | Cuprous Chloride (CuCl) (0.49 g, 0.005 mol) | |

| Additive | L-proline (1.15 g, 0.01 mol) | |

| Base | Potassium Hydroxide (KOH) (11.22 g, 0.2 mol) | |

| Temperature | 150-160 °C (Reflux) | |

| Reaction Time | 8-12 hours | Monitor by TLC. |

| Work-up | Filtration, Aqueous Wash, Distillation | |

| Purification | Vacuum Distillation | |

| Expected Yield | ~90% (17.4 g) | [4] |

Step-by-Step Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add indole (11.7 g, 0.1 mol) and bromobenzene (175.5 mL).

-

Stir the mixture and heat to reflux (150-160 °C).

-

Once at reflux, add cuprous chloride (0.49 g, 0.005 mol), L-proline (1.15 g, 0.01 mol), and potassium hydroxide (11.22 g, 0.2 mol).

-

Maintain the reaction at reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture slightly and filter to remove the solid catalyst and base. The solid can be washed with water to recover the cuprous chloride for reuse.

-

Wash the organic filtrate with water to remove any remaining salts.

-

Recover the excess bromobenzene by distillation under reduced pressure.

-

Purify the resulting crude 1-phenylindole by vacuum distillation to obtain the pure product.

Part 2: Synthesis of this compound

The second and final stage of the synthesis is the introduction of the di-tert-butylphosphino group at the C2 position of the 1-phenylindole precursor. This is achieved through a regioselective lithiation at the C2 position, followed by quenching with di-tert-butylchlorophosphine.

Reaction Scheme: Phosphination of 1-Phenylindole

Causality Behind Experimental Choices:

-

Lithiation Agent: n-Butyllithium (n-BuLi) is a strong base commonly used for the deprotonation of C-H bonds in aromatic and heteroaromatic systems. The lithiation of N-substituted indoles is known to occur preferentially at the C2 position.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for many organolithium reactions due to its ability to solvate the lithium cation and its low reactivity towards the organolithium reagent at low temperatures.

-

Temperature: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.

-

Phosphinating Agent: Di-tert-butylchlorophosphine is the electrophile that introduces the desired phosphino group. Its bulky tert-butyl groups are crucial for the ligand's steric properties.[6]

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) as organolithium reagents and phosphines are highly reactive towards oxygen and moisture.

Experimental Protocol: Synthesis of this compound

| Parameter | Value | Notes |

| Reactant | 1-Phenylindole (9.65 g, 0.05 mol) | |

| Reagents | n-Butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) | |

| Di-tert-butylchlorophosphine (10.0 g, 0.055 mol) | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) (200 mL) | |

| Temperature | -78 °C to Room Temperature | |

| Reaction Time | ~3 hours | |

| Work-up | Quenching with sat. aq. NH₄Cl, Extraction | |

| Purification | Column Chromatography or Recrystallization | |

| Expected Yield | 60-70% |

Step-by-Step Procedure:

-

In a flame-dried, four-necked flask under an inert atmosphere, dissolve 1-phenylindole (9.65 g, 0.05 mol) in anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add di-tert-butylchlorophosphine (10.0 g, 0.055 mol) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol) to afford this compound as a white to yellow powder.[7]

Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈NP | |

| Molecular Weight | 337.44 g/mol | |

| Appearance | White to yellow powder | [7] |

| Melting Point | 90-92 °C (from methanol) | [7] |

Visualizing the Synthetic Workflow

To provide a clear overview of the entire synthetic process, the following workflow diagram has been generated.

Caption: Synthetic workflow for this compound.

Mechanism Overview

The following diagram illustrates the key mechanistic steps involved in the synthesis.

Caption: Key mechanistic steps in the synthesis.

Conclusion

The synthesis of this compound is a critical process for accessing a highly valuable ligand in modern organic synthesis. The two-step approach presented in this guide, involving an Ullmann condensation followed by a regioselective lithiation and phosphination, provides a reliable and efficient route to this compound. By understanding the rationale behind the experimental choices and adhering to the detailed protocols, researchers can confidently synthesize this powerful catalytic tool for their own applications.

References

-

Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

- 发明人: 张晓宇, 等. (2014). 1-苯基吲哚及其制备方法. CN103554002B.

- Zhang, X., et al. (2014).

-

Cimetière, N., & Gribble, G. W. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Request PDF. (n.d.). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. ResearchGate. [Link]

-

Cimetière, N., & Gribble, G. W. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3). [Link]

-

Sanap, S. S., Londhe, S., & Deokate, R. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. [Link]

-

PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]

-

PubMed. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. [Link]

-

PubChem. (n.d.). Di-tert-butylchlorophosphine. [Link]

-

ResearchGate. (n.d.). Scope of regioselective C2-arylation of 1-arylindoles 5. [Link]

-

Semantic Scholar. (n.d.). Regioselective Direct C2 Arylation of Indole, Benzothiophene and Benzofuran: Utilization of Reusable Pd NPs and NHC-Pd@MNPs Catalyst for C–H Activation Reaction. [Link]

Sources

- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103554002B - 1-Phenylindole and preparation method thereof - Google Patents [patents.google.com]

- 5. CN103554002A - 1 - phenylindole and preparation method thereof - Google Patents [patents.google.com]

- 6. Di-tert-butylchlorophosphine | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Alchemist's Ancillary: A Technical Guide to 2-(Di-tert-butylphosphino)-1-phenylindole in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(Di-tert-butylphosphino)-1-phenylindole (CAS No. 740815-37-6), a cornerstone ligand in the edifice of modern cross-coupling chemistry. Developed as part of the cataCXium® P ligand family, its unique architecture offers unparalleled efficiency and scope in palladium-catalyzed reactions, particularly in the challenging amination of aryl and heteroaryl chlorides. We will dissect its synthesis, elucidate the mechanistic principles that govern its reactivity, and provide field-proven protocols for its application, grounding all claims in authoritative scientific literature.

Introduction: The Imperative for Advanced Ligand Design

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy of these transformations hinges on the ancillary ligand that coordinates to the metal center, influencing its stability, activity, and selectivity.[1] While early catalysts struggled with unreactive substrates like aryl chlorides, the development of sterically demanding, electron-rich phosphine ligands revolutionized the field.[2] this compound, also known as cataCXium® PIntB, emerged from this paradigm, offering a robust solution for forging C-N bonds under remarkably mild conditions.[3] Its structure, featuring a bulky di-tert-butylphosphino group appended to an electron-rich N-phenylindole scaffold, is meticulously designed to overcome the high activation barriers associated with substrates like chloroarenes.[3]

Physicochemical Properties & Structural Data

A solid, white to yellow powder, this air-sensitive compound is a key asset in any synthetic chemist's toolbox.[4][5] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 740815-37-6 | [6] |

| Molecular Formula | C₂₂H₂₈NP | [4] |

| Molecular Weight | 337.44 g/mol | [6] |

| Appearance | White to yellow powder | [4] |

| Melting Point | 90-92 °C | [4] |

| Solubility | Slightly soluble in Acetonitrile, Benzene, Chloroform | [4] |

| Storage | Refrigerator, under inert atmosphere | [4] |

Synthesis of the Ligand: A Reproducible Protocol

The synthesis of this compound is achieved through a straightforward and scalable two-step process, as established by Beller and co-workers.[3] The procedure involves the N-arylation of indole followed by a selective ortho-lithiation and subsequent phosphination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenyl-1H-indole

-

To a solution of indole (10.0 g, 85.4 mmol) and iodobenzene (17.4 g, 85.4 mmol) in dry DMF (100 mL), add copper(I) oxide (6.1 g, 42.7 mmol) and potassium carbonate (23.6 g, 170.7 mmol).

-

Heat the reaction mixture to 150 °C and stir for 24 hours under an inert atmosphere (e.g., Argon).

-

After cooling to room temperature, filter the mixture through a pad of Celite® and wash thoroughly with ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 1-phenyl-1H-indole as a solid.

Step 2: Synthesis of this compound

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-phenyl-1H-indole (5.0 g, 25.9 mmol) in dry diethyl ether (80 mL).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (4.7 mL, 31.1 mmol).

-

Cool the solution to 0 °C and add n-butyllithium (1.6 M in hexanes, 17.8 mL, 28.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Cool the resulting deep-red solution to -78 °C and add di-tert-butylchlorophosphine (5.1 mL, 28.5 mmol) dropwise.

-

Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the careful addition of degassed water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from methanol to yield this compound as a white to yellow solid.[3]

Mechanistic Rationale: The Source of Catalytic Power

The exceptional performance of this compound in palladium-catalyzed cross-coupling stems from its unique structural features, which favorably influence the key steps of the catalytic cycle.

-

Steric Bulk and Electron Density : The two tert-butyl groups on the phosphorus atom create a sterically demanding environment around the palladium center. This bulk promotes the formation of highly reactive, monoligated L₁Pd(0) species, which are crucial for initiating the catalytic cycle via oxidative addition, even with challenging substrates like aryl chlorides.[2] Concurrently, the electron-rich nature of both the dialkylphosphino group and the N-phenylindole backbone increases the electron density on the palladium atom, which facilitates the oxidative addition step.

-

Accelerated Reductive Elimination : The ligand's architecture is thought to accelerate the final, product-forming reductive elimination step. The rigidity and steric hindrance around the metal center may destabilize the Pd(II) intermediate, promoting the expulsion of the newly formed product and regeneration of the active Pd(0) catalyst.[2]

Application in Buchwald-Hartwig Amination: A Field-Proven Protocol

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[7] The catalyst system derived from this compound and a palladium precursor has demonstrated exceptional activity for the coupling of a wide range of amines with aryl chlorides.[3]

General Experimental Protocol: Palladium-Catalyzed Amination of Aryl Chlorides

-

Catalyst Pre-formation (Optional but Recommended) : In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.005 mmol, 0.1 mol%) and this compound (0.006 mmol, 0.12 mol%). Add 1 mL of dry, degassed toluene and stir for 10 minutes at room temperature.

-

Reaction Setup : To the catalyst mixture, add the aryl chloride (5.0 mmol, 1.0 equiv.), the amine (6.0 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu) (7.0 mmol, 1.4 equiv.).

-

Add an additional 4 mL of dry, degassed toluene to the mixture.

-

Reaction Execution : Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C.

-

Monitoring : Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Reactions are typically complete within 1-20 hours.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel.

-

Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Performance Data: Amination of Various Aryl Chlorides

The following data, adapted from Beller et al., showcases the high efficiency of the Pd/2-(Di-tert-butylphosphino)-1-phenylindole system.[3]

Reaction Conditions: Aryl chloride (5 mmol), Aniline (6 mmol), NaOtBu (7 mmol), Pd(OAc)₂ (0.1 mol%), Ligand (0.12 mol%), Toluene (5 mL), 80 °C.

| Aryl Chloride Substrate | Reaction Time (h) | Yield (%) |

| Chlorobenzene | 1 | >99 |

| 4-Chlorotoluene | 1 | >99 |

| 4-Chloroanisole | 2 | >99 |

| 2-Chlorotoluene | 20 | 96 |

| 1-Chloronaphthalene | 1 | >99 |

| 3-Chloropyridine | 2 | 98 |

These results underscore the catalyst's remarkable activity (Turnover Number up to 990) and broad applicability for both electron-rich, electron-poor, and sterically hindered aryl chlorides, as well as heteroaryl chlorides.[3]

Conclusion and Outlook

This compound has firmly established itself as a privileged ligand in the palladium-catalyzed cross-coupling arena. Its rational design, combining steric bulk with electron-rich character, directly addresses the challenges posed by unreactive coupling partners. The protocols and performance data presented herein validate its status as a reliable and highly effective tool for constructing C-N bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for more efficient and sustainable chemical processes grows, the principles embodied in this ligand's design will continue to inspire the development of next-generation catalysts, further expanding the horizons of synthetic chemistry.

References

-

Rataboul, F., Zapf, A., Jackstell, R., Harkal, S., Riermeier, T., Monsees, A., Dingerdissen, U., & Beller, M. (2004). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Chemistry – A European Journal, 10(12), 2983-2990. [Link]

-

Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4109–4112. [Link]

-

Oskooie, H. A., Heravi, M. M., & Karimi-jaberi, Z. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(15), 263-270. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Rataboul, F., Zapf, A., Jackstell, R., Harkal, S., Riermeier, T., Monsees, A., Dingerdissen, U., & Beller, M. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-90. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [Link]

-

Solvias. (n.d.). De-risking & Accelerating Small Molecule Development. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... [Image]. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... [Image]. Retrieved January 10, 2026, from [Link]

-

Solvias. (n.d.). Ligands & Catalysts for Drug Development. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6]-Fused Indole Heterocycles. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Retrieved January 10, 2026, from [Link]

-

Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry – A European Journal, 10(12), 2983-90. [Link]

-

Ghorai, S., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 10, 2026, from [Link]

-

Mészáros, Á., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2999–3006. [Link]

-

ResearchGate. (n.d.). Solvias ligands: The 'Lego approach' to industrial success. Retrieved January 10, 2026, from [Link]

-

RUNYU. (n.d.). N-Phenyl-2-(di-tert-butylphosphino)indole; CAS:740815-37-6. Retrieved January 10, 2026, from [Link]

-

Kyoto University Research Information Repository. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved January 10, 2026, from [Link]

-

Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved January 10, 2026, from [Link]

-

Schulz, T., et al. (2009). Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides. Angewandte Chemie International Edition in English, 48(5), 918-21. [Link]

-

Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved January 10, 2026, from [Link]

-

Sciforum. (n.d.). A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Application of CataCXium® ligands in Pd-catalysed carbonylations of (hetero)aryl halides. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved January 10, 2026, from [Link]

Sources

- 1. strem.com [strem.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-(ジ-tert-ブチルホスフィノ)-1-フェニルインドール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to cataCXium® PIntB: Properties, Mechanism, and Application in Palladium-Catalyzed Cross-Coupling

Section 1: Introduction to cataCXium® PIntB

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy of these transformations is critically dependent on the design of the ligand coordinating to the palladium center. cataCXium® PIntB (2-(Di-tert-butylphosphino)-1-phenylindole) has emerged as a highly effective phosphine ligand, engineered for superior performance in a range of challenging coupling reactions.[2]

Belonging to the cataCXium® P family of ligands, it is structurally defined by a bulky di-tert-butylphosphino group appended to an N-aryl heterocyclic (indole) backbone.[1] This architecture imparts a unique combination of steric hindrance and electron-richness, making it an exceptional ligand for activating recalcitrant substrates like aryl chlorides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This guide provides an in-depth analysis of the chemical properties of cataCXium® PIntB, the mechanistic rationale for its high efficacy, and a validated experimental protocol for its application.

Section 2: Core Physicochemical Properties

The utility of a ligand in a synthetic setting is fundamentally tied to its physical and chemical properties. cataCXium® PIntB is designed for both high reactivity and practical usability.

Table 1: Key Identifiers and Physicochemical Properties of cataCXium® PIntB

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | N-Phenyl-2-(di-t-butylphosphino)indole | [3] |

| CAS Number | 740815-37-6 | [2][3] |

| Molecular Formula | C₂₂H₂₈NP | [2][3] |

| Molecular Weight | 337.44 g/mol | [2][3] |

| Appearance | Typically a solid powder | |

| Purity | ≥95% | [2] |

| Functional Group | Phosphine | [2] |

Structural Analysis: The Source of Reactivity

The molecular architecture of cataCXium® PIntB is the key to its performance. It comprises two critical components:

-

The Di-tert-butylphosphino Group: This moiety provides a potent combination of steric bulk and strong electron-donating character. The tert-butyl groups create a large cone angle, which is instrumental in promoting the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species—the active catalyst in many cross-coupling cycles.[4]

-

The N-Phenylindole Backbone: This N-aryl heterocyclic system acts as a robust scaffold, positioning the phosphine group for effective coordination. Its electronic properties contribute to the overall electron-rich nature of the ligand.[1]

Solubility and Stability

For practical laboratory use, ligand stability and solubility are paramount. While specific data for cataCXium® PIntB is proprietary, ligands within the broader cataCXium® and Buchwald families are engineered for enhanced stability in air and moisture and for high solubility in common organic solvents such as toluene, THF, and dioxane.[5] This robustness simplifies reaction setup, as stringent inert atmosphere techniques, while still recommended for optimal results, are less critical than for older generations of air-sensitive phosphines.

Section 3: The Mechanistic Role in Catalysis

The primary function of cataCXium® PIntB is to facilitate the catalytic cycle of palladium-mediated cross-coupling reactions. Its structural features directly influence the key steps of this cycle: oxidative addition, transmetalation, and reductive elimination.

Expert Insight: Causality Behind Ligand Efficacy

-

Accelerating Oxidative Addition: The oxidative addition of an aryl halide (Ar-X) to a Pd(0) center is often the rate-limiting step, particularly for less reactive aryl chlorides. The strong electron-donating nature of cataCXium® PIntB increases the electron density on the palladium atom.[6] This "electron-push" makes the metal center more nucleophilic and accelerates its insertion into the Ar-X bond, thereby increasing the overall reaction rate.

-

Promoting the Active Monoligated Species: The steric bulk of the di-tert-butylphosphino group is not merely a passive feature; it is a critical design element. It sterically disfavors the formation of inactive or less active bis-ligated palladium complexes. Instead, it promotes the generation and stabilization of the 12-electron L₁Pd(0) species (where L = cataCXium® PIntB).[4] This monoligated complex is widely understood to be the highly active catalytic species responsible for the high turnover numbers (TONs) observed in challenging coupling reactions.[4]

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the pivotal role of a ligand like cataCXium® PIntB (represented as 'L') in the Suzuki-Miyaura coupling cycle.

Caption: Catalytic cycle for a Suzuki-Miyaura reaction facilitated by a phosphine ligand (L).

Section 4: Field Application: A Validated Protocol for Suzuki-Miyaura Coupling

To ensure trustworthiness, a described protocol must be a self-validating system. The successful and high-yield formation of the desired product, confirmed through standard analytical techniques, validates the chosen methodology and reagents. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.

Step-by-Step Experimental Protocol

Objective: To couple a generic aryl chloride with a phenylboronic acid derivative using a Pd(OAc)₂/cataCXium® PIntB catalytic system.

Reagents & Equipment:

-

Aryl Chloride (1.0 mmol, 1.0 equiv)

-

Phenylboronic Acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

-

cataCXium® PIntB (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

-

Toluene (3 mL) and Water (0.3 mL)

-

Oven-dried reaction vial with a magnetic stir bar

-

Standard Schlenk line or glovebox for inert atmosphere

Methodology:

-

Catalyst Preparation (The "Why"): In an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1 mol%) and cataCXium® PIntB (2 mol%). A 1:2 Pd:Ligand ratio is often chosen to ensure sufficient ligand is present to form the active species and prevent palladium black precipitation.

-

Reagent Addition: To the vial, add the aryl chloride (1.0 equiv), the phenylboronic acid (1.2 equiv), and the anhydrous base, K₃PO₄ (2.0 equiv). The base is crucial for activating the boronic acid to facilitate the transmetalation step.

-

Solvent Addition: Add the solvent system, typically toluene and water (e.g., 10:1 v/v). The aqueous phase is often necessary for the boronic acid activation and transmetalation, while toluene solubilizes the organic components.

-

Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the prescribed time (typically 4-24 hours).

-

Monitoring & Self-Validation: The reaction's progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography-mass spectrometry (GC-MS) analysis. The reaction is deemed complete upon the disappearance of the limiting starting material (the aryl chloride). This analytical confirmation is the core of the protocol's self-validation.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, providing the final validation of the protocol's success.

Section 5: Safety and Handling

cataCXium® PIntB, like most phosphine ligands and organometallic reagents, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]

-

Ventilation: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.[8]

-

Handling: While designed for improved air stability, it is best practice to handle the ligand under an inert atmosphere to preserve its purity and reactivity for sensitive applications.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[7]

Section 6: Conclusion

cataCXium® PIntB is a state-of-the-art phosphine ligand whose chemical properties are precisely tailored for high performance in palladium-catalyzed cross-coupling. Its unique structure, combining significant steric bulk with potent electron-donating character, provides a direct mechanistic advantage, enabling the efficient coupling of challenging substrates with low catalyst loadings.[1] The validated protocols and deep mechanistic understanding associated with this ligand class empower researchers and drug development professionals to construct complex molecules with greater efficiency and reliability.

References

-

The Grinner Side of Chemistry. The Science Behind CataCXium A Pd G3: Structure, Activation, and Application. [Link]

-

Evonik. cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS. [Link]

-

ChemBK. cataCXium A-Pd-G2. [Link]

-

National Center for Biotechnology Information. Catacxium(R) C. PubChem Compound Summary. [Link]

-

Krackeler Scientific, Inc. cataCXium® A Pd G3. [Link]

-

National Center for Biotechnology Information. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

Sources

- 1. old.nacatsoc.org [old.nacatsoc.org]

- 2. 2-(ジ-tert-ブチルホスフィノ)-1-フェニルインドール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. colonialmetals.com [colonialmetals.com]

An In-depth Technical Guide to N-Phenyl-2-(di-tert-butylphosphino)indole (cPhos PIntB)

This guide provides a comprehensive technical overview of N-Phenyl-2-(di-tert-butylphosphino)indole, a sophisticated monophosphine ligand. Developed for researchers, chemists, and professionals in drug development, this document delves into the ligand's structural characteristics, synthesis, and pivotal role in modern catalytic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Advent of a High-Performance Ligand

N-Phenyl-2-(di-tert-butylphosphino)indole, commercially known as cataCXium® PIntB, is a member of the electron-rich, sterically demanding class of phosphine ligands. Such ligands are instrumental in advancing the field of homogeneous catalysis. Their development has been crucial for reactions that were previously challenging, such as the coupling of unactivated aryl chlorides.[1] This ligand, in particular, has demonstrated exceptional efficacy in palladium-catalyzed transformations like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, enabling the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bonds with high efficiency.[2][3][4][5] Its unique architecture confers high activity and stability to the catalytic system, making it a valuable tool in the synthesis of complex molecules for pharmaceuticals, fine chemicals, and materials science.[6]

Molecular Structure and Mechanistic Implications

The efficacy of N-Phenyl-2-(di-tert-butylphosphino)indole stems from the synergistic interplay of its three core structural components: the indole scaffold, the N-phenyl substituent, and the di-tert-butylphosphino group.

-

Di-tert-butylphosphino Group : This is the primary coordinating moiety. The two bulky tert-butyl groups create a large cone angle, which is a measure of steric hindrance. This bulk is critical for promoting the reductive elimination step in catalytic cycles—often the rate-limiting step—thereby accelerating catalyst turnover. Furthermore, the alkyl nature of the tert-butyl groups makes the phosphorus atom highly electron-donating. This high electron density increases the reactivity of the palladium center, facilitating the oxidative addition of even challenging substrates like aryl chlorides.

-

Indole Scaffold : The phosphine group is attached at the C2 position of an indole ring. This rigid heterocyclic structure precisely orients the bulky phosphine group relative to the metal center it coordinates.

-

N-Phenyl Substituent : The phenyl group on the indole nitrogen further contributes to the ligand's steric profile, creating a well-defined pocket around the active catalytic center. This influences substrate approach and can enhance selectivity.

Caption: Molecular structure of N-Phenyl-2-(di-tert-butylphosphino)indole.

Synthesis and Characterization

The synthesis of N-Phenyl-2-(di-tert-butylphosphino)indole is a multi-step process that requires careful control of reaction conditions due to the air-sensitive nature of phosphines. A general, illustrative synthetic workflow is outlined below.

Caption: Generalized workflow for synthesis and validation.

Illustrative Protocol for N-Arylation (Step 1): A general procedure for the N-arylation of indole involves a copper-catalyzed coupling reaction.

-

To a flask charged with indole, add a copper(I) iodide catalyst and a base such as cesium carbonate.

-

Add a suitable solvent, like DMF, followed by the arylating agent (e.g., iodobenzene).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 120°C) for several hours until completion, monitored by TLC.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, filtered, and concentrated to yield the N-phenylindole product, which can be purified by chromatography.

Note: This is a representative protocol. Specific conditions may vary and should be optimized based on literature precedents.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the ligand. Below is a summary of typical physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈NP | [2][3] |

| Molecular Weight | 337.44 g/mol | [2][3] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 90-92 °C | [2][7] |

| Solubility | Soluble in many organic solvents; insoluble in water. | [7] |

| CAS Number | 740815-37-6 | [2][3] |

| Sensitivity | Air sensitive | [2] |

Spectroscopic Data: While specific shifts can vary with the solvent and instrument, representative NMR data for the indole core can be referenced from public databases for unsubstituted indole as a baseline.[8] Full characterization would include ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm the presence of all structural motifs.

Applications in Palladium-Catalyzed Cross-Coupling

The primary application of N-Phenyl-2-(di-tert-butylphosphino)indole is as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it highly effective for transformations that are sluggish with less sophisticated ligands.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for forming C-N bonds.[9][10] The use of bulky, electron-rich ligands like N-Phenyl-2-(di-tert-butylphosphino)indole has dramatically expanded the scope of this reaction to include a wide range of amines and aryl halides.[9] The ligand accelerates the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11][12]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Protocol: Example Buchwald-Hartwig Amination This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine.

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂), N-Phenyl-2-(di-tert-butylphosphino)indole ligand, and a solvent (e.g., toluene) to a vial. Stir for 15-30 minutes.

-

Reaction Setup: To a separate oven-dried reaction vessel, add the aryl bromide, the amine, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Initiation: Add the pre-formed catalyst solution to the reaction vessel under an inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by GC-MS or TLC.

-

Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.

This self-validating protocol ensures that the reaction outcome is confirmed through rigorous purification and analytical characterization. The choice of base, solvent, and temperature is critical and must be optimized for the specific substrates being coupled.

Conclusion

N-Phenyl-2-(di-tert-butylphosphino)indole stands out as a highly effective and versatile ligand in the toolkit of the modern synthetic chemist. Its rationally designed structure, combining significant steric bulk with strong electron-donating properties, overcomes many limitations of earlier generation catalysts.[1] Its successful application in a variety of challenging cross-coupling reactions underscores its importance in the efficient synthesis of complex molecular targets, thereby accelerating research and development in the pharmaceutical and chemical industries.

References

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

CPhos. Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

-

2-(di-tert-butylphosphino)-N-phenylindole. PubChem, National Institutes of Health. [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

-

N-Phenyl-2-(di-t-butylphosphino)indol, min. 98% [cataCXium? PIntB]. J&K Scientific. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC, National Institutes of Health. [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health. [Link]

-

2-(Di-tert-butylphosphino)-1-phenylindole. Chongqing Chemdad Co., Ltd. [Link]

-

Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. ACS Publications. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Thieme. [Link]

-

SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

-

Indole at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. [Link]

-

3-tert-Butyl-2-phenyl-1H-indole. PubChem, National Institutes of Health. [Link]

Sources

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. This compound | 740815-37-6 [chemicalbook.com]

- 3. 2-(ジ-tert-ブチルホスフィノ)-1-フェニルインドール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS # 740815-37-6, N-Phenyl-2-(di-tert-butylphosphino)indole, N-Phenylindol-2-yl-di-tert-butylphosphine - chemBlink [chemblink.com]

- 8. bmse000097 Indole at BMRB [bmrb.io]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

2-(DI-Tert-butylphosphino)-1-phenylindole molecular weight

An In-depth Technical Guide to 2-(Di-tert-butylphosphino)-1-phenylindole

Introduction and Core Attributes

This compound, also known by synonyms such as N-Phenyl-2-(di-tert-butylphosphino)indole and the trade name cataCXium® PIntB, is a sophisticated monophosphine ligand pivotal to modern synthetic organic chemistry.[1][2][3] As an air-sensitive, white to yellow powder, its true value lies in its molecular architecture.[1][4] The ligand features a sterically demanding di-tert-butylphosphino group positioned on an N-phenylindole scaffold. This combination of significant steric bulk and high electron-donating capacity makes it an exceptionally effective ligand for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of numerous high-value molecules in pharmaceuticals, fine chemicals, and materials science.[3] This guide provides a comprehensive overview of its properties, synthesis, catalytic applications, and handling protocols for professionals in research and drug development.

Physicochemical Properties

The efficacy of a ligand is intrinsically linked to its structural and physical characteristics. The key properties of this compound are summarized below, providing the foundational data required for its application in synthetic protocols.

Diagram 1: Chemical Structure of this compound

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

This ligand has demonstrated exceptional performance in several key transformations, as summarized below.

Table 2: Key Applications in Catalysis

| Reaction Name | Description | Reference(s) |

|---|---|---|

| Suzuki-Miyaura Coupling | C-C bond formation between an organoboron compound and an organohalide. | [1][2][3][4] |

| Buchwald-Hartwig Amination | C-N bond formation between an aryl halide/triflate and an amine. | [2][3][4] |

| Sonogashira Coupling | C-C bond formation between a terminal alkyne and an aryl or vinyl halide. | [1][2][3][4] |

| Phenol Arylation | C-O bond formation between a phenol and an aryl halide. | [1][4] |

| Monoarylation of Ammonia | Selective formation of primary anilines from aryl halides and ammonia. | [1][4]|

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using an electron-rich aryl chloride, a challenging substrate for which this ligand is particularly well-suited.

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol: Synthesis of 4-Methoxy-3'-methylbiphenyl

-

Self-Validating System: This protocol includes checkpoints for reaction monitoring and rigorous final product characterization to ensure both conversion and purity.

-

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

This compound

-

4-Chloroanisole (Aryl Halide)

-

m-Tolylboronic acid (Boronic Acid)

-

Potassium phosphate (K₃PO₄), finely ground

-

Toluene/Water (10:1 mixture), degassed

-

-

Procedure:

-

Inert Atmosphere Preparation (Causality): Due to the air-sensitive nature of the ligand and the palladium catalyst, the entire reaction must be set up under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox. Oxygen can oxidatively deactivate the Pd(0) catalyst.

-

Reagent Charging: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), K₃PO₄ (2.0 equivalents), and m-tolylboronic acid (1.2 equivalents).

-

Solvent and Substrate Addition: Evacuate and backfill the flask with inert gas three times. Add degassed toluene/water via syringe, followed by the 4-chloroanisole (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring (Validation Point 1): After 4-6 hours, take a small aliquot (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of the starting aryl chloride. If the reaction is incomplete, allow it to stir for longer.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization (Validation Point 2): Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Safety, Handling, and Storage

Proper handling of this compound is crucial for user safety and for maintaining the integrity of the reagent.

-

Hazards: The compound is classified as a combustible solid and may cause skin irritation. [5][6]Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Handling: As an air-sensitive compound, it should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation. [1]Avoid creating dust when weighing or transferring the solid. [7]* Storage: Store in a tightly sealed container in a refrigerator, under an inert atmosphere. [1]Proper storage is essential to prevent decomposition and ensure its catalytic activity is preserved over time.

Conclusion

This compound is a premier ligand in the field of metal-catalyzed synthesis. Its molecular weight of 337.44 g/mol is just one parameter of a molecule designed for high performance. [4][8]The strategic combination of a bulky, electron-rich phosphine with the indole framework provides catalysts that are highly active, stable, and capable of mediating challenging cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of its properties, applications, and handling requirements is key to unlocking its full potential in the synthesis of complex molecular targets.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2-(Di-tert-butylphosphino)biphenyl. National Center for Biotechnology Information. Available at: [Link]

-

Oskooie, H. A., Heravi, M. M., & Behbahani, F. K. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(16), 263-270. Available at: [Link]

-

Xinxiang Runyu Material Co., Ltd. (n.d.). N-Phenyl-2-(di-tert-butylphosphino)indole; CAS:740815-37-6. Available at: [Link]

-

Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Available at: [Link]

-

International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Available at: [Link]

-

Scribd. (n.d.). Sintesis de 2-Fenilindol. Available at: [Link]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound cataCXium PIntB [sigmaaldrich.com]

- 3. This compound cataCXium PIntB [sigmaaldrich.com]

- 4. This compound | 740815-37-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(Di-tert-butylphosphino)biphenyl | C20H27P | CID 2734215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 740815-37-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Significance of a Specialized Ligand and its Spectroscopic Signature

An In-depth Technical Guide to the ³¹P NMR of 2-(Di-tert-butylphosphino)-1-phenylindole

In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal catalysis, the development of sophisticated ligands has been a driving force for innovation. This compound, a member of the cataCXium® PIntB family of Buchwald ligands, stands out for its efficacy in challenging cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] Its utility stems from a unique architecture: bulky, electron-rich di-tert-butylphosphino groups that promote reductive elimination and stabilize catalytically active metal centers, combined with the rigid indole backbone.

Given the ligand's sensitivity to atmospheric oxygen and its critical role in catalysis, a robust and precise analytical method for its characterization is not just beneficial—it is imperative. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy emerges as the quintessential tool for this purpose. The ³¹P nucleus possesses intrinsic properties that make it ideal for analysis: a natural abundance of 100% and a spin quantum number of ½, which leads to sharp, easily interpretable signals and high sensitivity.[4][5]

This guide provides an in-depth exploration of the ³¹P NMR analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the causality behind experimental choices, establish self-validating protocols, and interpret the resulting spectra with the nuance required by research and development professionals.

Pillar 1: Foundational Principles of ³¹P NMR for Bulky Phosphine Ligands

The power of ³¹P NMR lies in its remarkable sensitivity to the electronic and steric environment of the phosphorus atom. The chemical shift (δ), reported in parts per million (ppm), provides a direct readout of this environment. For phosphine ligands, the chemical shift is profoundly influenced by the nature of the substituents attached to the phosphorus atom.

In the case of this compound, the key structural features influencing the ³¹P chemical shift are:

-

Alkyl Groups: The two tert-butyl groups are strongly electron-donating and sterically demanding. Electron-donating groups increase the electron density around the phosphorus nucleus, which would typically be expected to increase shielding (upfield shift). However, in bulky phosphines, steric effects and changes in bond angles often dominate, leading to a significant deshielding effect and a downfield shift in the spectrum.[5] Tertiary phosphines with bulky alkyl groups, such as tri-tert-butylphosphine, exhibit chemical shifts significantly downfield (e.g., +61.9 ppm) compared to less hindered analogs like trimethylphosphine (-62 ppm).[5]

-

Aromatic System: The direct attachment to the indole ring system also modulates the electronic environment. The overall electronic profile results in a characteristic chemical shift that serves as a unique fingerprint for the ligand.

A critical application of ³¹P NMR in this context is the detection of oxidation. Phosphines are readily oxidized to their corresponding phosphine oxides, a transformation that dramatically alters the electronic structure at the phosphorus center. This oxidation is accompanied by a large downfield shift in the ³¹P NMR spectrum, typically in the range of 40-60 ppm.[6] This makes ³¹P NMR an exceptionally reliable tool for assessing the purity and stability of the ligand.

Pillar 2: A Self-Validating Experimental Protocol

The following protocol is designed to be a self-validating system, where the rationale behind each step ensures the integrity and reproducibility of the data.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the ³¹P NMR analysis of air-sensitive phosphine ligands.

Step-by-Step Methodology

-

Sample Preparation (Strict Inert Atmosphere):

-

Rationale: this compound is an air-sensitive solid.[2][6] Exposure to oxygen will lead to the formation of the corresponding phosphine oxide, compromising the sample's integrity.

-

Protocol:

-

Inside a nitrogen- or argon-filled glovebox, weigh approximately 10-20 mg of the ligand directly into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent can subtly influence the chemical shift; for consistency, it is crucial to use the same solvent for comparative studies.[7][8]

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to an NMR tube. For air-sensitive samples, using a tube with a J. Young valve or a screw-cap with a PTFE septum is highly recommended to maintain an inert atmosphere during transport and analysis.

-

-

-

NMR Spectrometer and Referencing:

-

Rationale: Accurate chemical shift determination requires a standardized reference. The universally accepted primary reference for ³¹P NMR is an external standard of 85% phosphoric acid (H₃PO₄), which is defined as 0.0 ppm.[5][9]

-

Protocol:

-

The spectrometer should be configured for ³¹P observation. On a 400 MHz ¹H spectrometer, the ³¹P frequency is approximately 162 MHz.

-

Before running the sample, the spectrometer's reference frequency should be calibrated using a sealed ampule of 85% H₃PO₄. Modern spectrometers store this calibration, allowing for indirect referencing for subsequent samples.

-

-

-

Data Acquisition Parameters:

-

Rationale: The choice of acquisition parameters directly impacts the quality and quantitative reliability of the spectrum.

-

Protocol:

-

Decoupling: Use broad-band proton decoupling (e.g., waltz16 or garp). This collapses the phosphorus signal, which would otherwise be coupled to protons on the tert-butyl groups and the indole ring, into a single sharp line, significantly improving the signal-to-noise ratio and simplifying interpretation.[5][10]

-

Pulse Angle: A standard 30° to 45° pulse angle is sufficient for routine qualitative analysis. For quantitative measurements, a 90° pulse is used, but it requires a longer relaxation delay.

-

Relaxation Delay (D1): The longitudinal relaxation times (T₁) for ³¹P nuclei can be long. For routine purity checks, a D1 of 2-5 seconds is adequate. For accurate quantification (e.g., determining the percentage of oxidation), a much longer delay (at least 5 times the longest T₁ of any species in the sample) is essential to ensure full relaxation and obtain accurate signal integrals.[10]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient to resolve the sharp signals expected.

-

Number of Scans (NS): Due to the high sensitivity of ³¹P, 16 to 64 scans are usually enough to achieve an excellent signal-to-noise ratio.

-

-

Pillar 3: Data Interpretation and Authoritative Grounding

Expected Spectral Features

A properly acquired ³¹P{¹H} NMR spectrum of a pure, uncoordinated this compound sample should exhibit a single, sharp signal.

| Compound / State | Expected Chemical Shift (δ, ppm) | Key Characteristics |

| This compound | ~ +25 to +35 | Sharp singlet (with ¹H decoupling). The exact position is solvent-dependent.[7][8][11] Air-sensitive.[6] |

| Corresponding Phosphine Oxide | ~ +50 to +65 | Sharp singlet. Appears upon exposure to air/oxidants. Its presence indicates sample degradation.[6] |

| Coordination to a Metal (e.g., Pd(0)) | Varies widely | The chemical shift will change significantly upon coordination to a metal center (coordination shift).[12] |

Note: The exact chemical shift can vary slightly based on the specific spectrometer, solvent, and concentration. The provided ranges are typical for bulky trialkyl/aryl phosphines.

Logical Interpretation Diagram

This diagram illustrates the relationship between the chemical state of the phosphorus atom and its observed ³¹P NMR chemical shift region.

Caption: Correlation between the chemical environment of the phosphorus atom and its ³¹P NMR signal location.

Expert Insights & Troubleshooting

-

Broad Signals: A broad signal may indicate chemical exchange processes, such as the ligand binding and unbinding from a metal center, or the presence of paramagnetic species. Ensure high-purity solvents and materials are used.

-

No Signal: If no signal is observed, check spectrometer tuning and probe connections. In rare cases of extreme relaxation times or paramagnetic broadening, the signal may be difficult to detect.

-

Quantitative Inaccuracy: As mentioned, inaccurate integrals are almost always due to an insufficient relaxation delay (D1).[10] For reliable quantification, perform a T₁ inversion-recovery experiment to measure the relaxation times of all species of interest and set D1 accordingly. Alternatively, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can also distort integrals.[10]

Conclusion

³¹P NMR spectroscopy is an indispensable technique for any researcher working with this compound or other valuable phosphine ligands. Its high sensitivity and the wide dispersion of chemical shifts allow for unambiguous characterization, purity assessment, and the monitoring of chemical transformations, including detrimental oxidation and desired metal coordination. By following a logically sound and self-validating protocol as outlined in this guide, scientists can generate high-quality, reproducible data, ensuring the integrity of their materials and the success of their synthetic endeavors.

References

-

Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved from [Link]

-

Detailed investigations of solvent effects for ligands containing phosphorus functional groups employing ³¹P NMR. (2025). American Chemical Society. Retrieved from [Link]

-

³¹P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies. (n.d.). ProQuest. Retrieved from [Link]

-

Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]

-

³¹P-NMR SPECTROSCOPY. (n.d.). SlideShare. Retrieved from [Link]

-

Structural interpretation of the ³¹P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (2019). RSC Publishing. Retrieved from [Link]

-

Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as ³¹P qNMR standards. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Observation of large solvent effects on the phosphorus-31 NMR chemical shifts of nucleotides. (n.d.). ACS Publications. Retrieved from [Link]

-

A DFT Protocol for the Prediction of ³¹P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. (2020). ACS Publications. Retrieved from [Link]

-

A ³¹P NMR External Reference for Intact Biological Systems. (n.d.). Journal of Magnetic Resonance. Retrieved from [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. (2024). YouTube. Retrieved from [Link]

-

(PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). ResearchGate. Retrieved from [Link]

-

Phosphorus-31 NMR : principles and applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A QSPR study of the P-31 NMR chemical shifts of phosphines. (2006). ResearchGate. Retrieved from [Link]

-

³¹Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Monitoring the oxidation of Phosphine ligands using ³¹P NMR. (2023). Magritek. Retrieved from [Link]

-

Modern Quantum Chemistry Methodology for Predicting ³¹P Nuclear Magnetic Resonance Chemical Shifts. (2024). MDPI. Retrieved from [Link]

-

³¹P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. (n.d.). ResearchGate. Retrieved from [Link]

-

³¹P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

³¹P-{¹H) nuclear magnetic resonance spectra of some complexes of... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

740815-37-6(this compound) Product Description. (n.d.). Chemical Synthesis. Retrieved from [Link]

-

Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. (2025). YMER. Retrieved from [Link]

Sources

- 1. This compound | 740815-37-6 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-二叔丁基膦-1-苯基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. Detailed investigations of solvent effects for ligands containing phosphorus functional groups employing 31P NMR - American Chemical Society [acs.digitellinc.com]

- 8. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]

- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: Beyond the Bulk—The Architectural Nuance of Indole-Based Phosphines

An In-Depth Technical Guide to the Crystal Structure of Indole-Based Phosphine Ligands

In the landscape of coordination chemistry and homogeneous catalysis, phosphine ligands represent a cornerstone, offering unparalleled tunability of steric and electronic properties.[1][2] Their success in critical transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is a testament to their versatility.[1][3] Within this vast family, ligands incorporating an indole scaffold have emerged as a class of significant interest. The indole moiety is not merely a passive backbone; its unique electronic characteristics, potential for N-H hydrogen bonding, and the ability to be functionalized at various positions introduce layers of complexity and control that are absent in simpler aryl or alkyl phosphines.[4][5]

Understanding the precise three-dimensional arrangement of atoms—the crystal structure—is not an academic exercise. It is the foundational data that allows us to rationalize reactivity, predict catalytic outcomes, and design the next generation of more efficient ligands. For researchers and drug development professionals, a ligand's solid-state structure provides invaluable insights into its behavior in solution, its coordination to a metal center, and the subtle interactions that govern its efficacy. This guide provides a technical overview of the synthesis, crystallographic analysis, and structural interpretation of indole-based phosphine ligands, grounded in field-proven methodologies.

The Causality of Design: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The synthetic routes to indolylphosphines typically involve the lithiation of an N-protected indole followed by reaction with an appropriate chlorophosphine.[6] The choice of protecting group and substitution on the indole ring (e.g., at the C2 or C3 position) directly influences the ligand's final architecture and its coordination properties.[7][8]

Once synthesized and purified, the critical step is the growth of single crystals suitable for X-ray diffraction. This process is often more art than science, relying on the slow cooling of a saturated solution, vapor diffusion, or solvent layering techniques. The choice of solvent is paramount; it must be one in which the compound has moderate solubility, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice. The goal is to produce a crystal of sufficient size (typically 0.1-0.3 mm) and quality, free from significant cracks or defects.

Core Methodology: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise atomic arrangement of a crystalline solid. The protocol is a self-validating system, where the quality of the final structural model is supported by a host of statistical metrics generated during data processing and refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis of Indole-Based Phosphine Ligands

-

Crystal Selection and Mounting:

-

Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Using a cryoloop, carefully pick up the selected crystal with a small amount of paratone or cryoprotectant oil.

-

Mount the loop onto a goniometer head. The oil serves to both adhere the crystal to the loop and protect it from atmospheric moisture and oxidation.

-

-

Data Collection:

-

Mount the goniometer head onto the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas. This crucial step minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.

-

An initial series of frames are collected to determine the unit cell parameters and crystal system.

-

A full data collection strategy is then calculated by the instrument software to ensure complete and redundant data are collected by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-